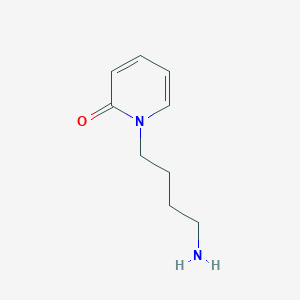

1-(4-Aminobutyl)-1,2-Dihydropyridin-2-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

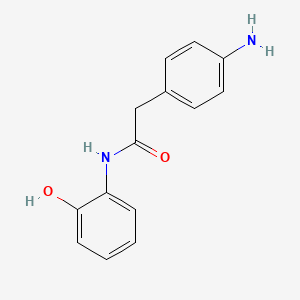

1-(4-Aminobutyl)-1,2-dihydropyridin-2-one, also known as 4-ABP, is a heterocyclic compound belonging to the class of pyridinones. It is a colorless solid which has been used in various scientific research applications. 4-ABP is known for its unique properties, such as its ability to form stable complexes with metal ions and its ability to act as a ligand for both cationic and anionic species. In addition, 4-ABP has been shown to have a wide range of biochemical and physiological effects on living organisms.

Wissenschaftliche Forschungsanwendungen

Isotopenmarkierung

Die Isotopenmarkierung von endogenen Metaboliten wie Agmatin hat sich als ein leistungsstarker Ansatz zur Untersuchung von metabolismusbedingten biologischen Prozessen herauskristallisiert . Dies geschieht in der Regel in Verbindung mit der Kernspinresonanz- oder chromatografisch unterstützten Massenspektrometrie .

Metabolitenverfolgung

Angesichts der Vorteile der Metabolitenverfolgung bei der Aufdeckung von Stoffwechselwegen besteht immer Bedarf an der Entwicklung neuer Methoden zur Erzeugung isotopenmarkierter Verbindungen . Agmatin kann sehr hilfreich sein, um die Pharmakokinetik und Bioverteilung dieses Neurotransmitters und seiner Metaboliten in vitro und in vivo zu untersuchen .

Interner Standard in der Massenspektrometrie

Agmatin kann als interner Standard in Massenspektrometrie-Messungen verwendet werden . Dies trägt dazu bei, genauere und zuverlässigere Ergebnisse bei diesen Messungen zu erhalten.

Neurotransmitterforschung

Neuere Berichte haben Agmatin als einen neuartigen Neurotransmitter identifiziert . Dies hat zu umfangreichen Forschungsarbeiten geführt, um seine metabolische Rolle und die der daraus resultierenden Metaboliten zu untersuchen .

Therapeutische Eigenschaften

Agmatin ist bekannt für seine antidepressiven, antinozizeptiven, anxiolytischen und entzündungshemmenden Eigenschaften . Diese Eigenschaften machen es zu einem potenziellen therapeutischen Wirkstoff für die Behandlung verschiedener Erkrankungen .

Herz-Kreislauf-Forschung

Es wurde festgestellt, dass Agmatin die Herzfrequenz und den Blutdruck reguliert . Dies macht es zu einem potenziellen therapeutischen Wirkstoff für die Behandlung von Bluthochdruck, Ischämie, Diabetes und anderen Herz-Kreislauf-Erkrankungen .

Wirkmechanismus

Target of Action

1-(4-Aminobutyl)-1,2-dihydropyridin-2-one, also known as Agmatine , exerts modulatory action at multiple molecular targets, notably neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . It interacts with several receptors, including nicotinic, imidazoline I1 and I2, α2-adrenergic, glutamate NMDAr, and serotonin 5-HT2A and 5HT-3 receptors .

Mode of Action

Agmatine is capable of exerting its modulatory actions simultaneously at multiple targets . It has been found to inhibit the release of insulin and glucagon . It also inhibits the release of growth hormone and thyroid-stimulating hormones from the anterior pituitary .

Biochemical Pathways

Agmatine is a cationic amine formed by decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase (ADC) . Agmatine degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis . An alternative pathway, mainly in peripheral tissues, is by diamine oxidase-catalyzed oxidation into agmatine-aldehyde, which is in turn converted by aldehyde dehydrogenase into guanidinobutyrate and secreted by the kidneys .

Pharmacokinetics

The exact pharmacokinetics of Agmatine is still being investigated . Isotopic labeling of agmatine has emerged as a powerful approach to study metabolism-related biological processes, when used in conjunction with nuclear magnetic resonance or chromatography-supported mass spectrometry . This isotopologue of Agmatine can be very helpful to study the pharmacokinetics and bio-distribution of this neurotransmitter and its metabolites in vitro and in vivo .

Action Environment

It’s known that agmatine can exert modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms of cardinal importance in health and disease

Biochemische Analyse

Biochemical Properties

Agmatine can modify neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . It is formed by the transfer of the 4-aminobutyl moiety from the polyamine spermidine to form an intermediate, deoxyhypusine [N ε - (4-aminobutyl)lysine] residue . This deoxyhypusine residue is hydroxylated by deoxyhypusine hydroxylase (DOHH) to generate hypusinated eIF5A .

Cellular Effects

Agmatine has a variety of biochemical properties. It can influence cell function by modifying neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism . It has been reported that agmatine is formed in the bovine brain and displaces clonidine by binding to α-2-adrenergic and imidazoline receptors . They also state that agmatine may act as a neurotransmitter .

Molecular Mechanism

Agmatine exerts its effects at the molecular level through several mechanisms. It acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor, which plays a vital role in synaptic plasticity . As an agonist of imidazoline receptors, Agmatine can influence the monoaminergic system, which is involved in several cognitive processes .

Metabolic Pathways

Agmatine is a cationic amine formed by decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase (ADC) . Agmatine degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis .

Transport and Distribution

Agmatine is transported into rat brain mitochondria by an electrophoretic mechanism, requiring high membrane potential values

Subcellular Localization

Eigenschaften

IUPAC Name |

1-(4-aminobutyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1,3,5,7H,2,4,6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOYFXSPKGVQSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2437863.png)

![1-(2,4-dichlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2437864.png)

![6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl dimethylcarbamate](/img/structure/B2437872.png)

![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2437873.png)

![N-(benzo[d]thiazol-2-yl)-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2437882.png)